molecular formula C12H15FO B2493400 (S)-cyclopentyl(3-fluorophenyl)methanol CAS No. 1821839-29-5

(S)-cyclopentyl(3-fluorophenyl)methanol

Cat. No.: B2493400
CAS No.: 1821839-29-5
M. Wt: 194.249
InChI Key: YJXHONVUEUPTHT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclopentyl(3-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a methanol moiety, which is further substituted with a 3-fluorophenyl group

Properties

IUPAC Name

(S)-cyclopentyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHONVUEUPTHT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-cyclopentyl(3-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of (3-fluorophenyl)cyclopentyl ketone using chiral catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents like halogens or nitric acid.

Major Products:

    Oxidation: Formation of (3-fluorophenyl)cyclopentyl ketone or aldehyde.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

(S)-Cyclopentyl(3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-cyclopentyl(3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    ®-Cyclopentyl(3-fluorophenyl)methanol: The enantiomer of the compound, with different stereochemistry.

    (S)-Cyclopentyl(4-fluorophenyl)methanol: A similar compound with the fluorine atom at a different position on the phenyl ring.

    (S)-Cyclopentyl(3-chlorophenyl)methanol: A compound with a chlorine atom instead of fluorine.

Uniqueness: (S)-Cyclopentyl(3-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of the fluorine atom at the 3-position of the phenyl ring

Biological Activity

(S)-Cyclopentyl(3-fluorophenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a methanol moiety, which is further substituted with a 3-fluorophenyl group. Its chemical formula is C12H15FC_{12}H_{15}F and it has a molecular weight of 198.25 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds with fluorinated groups often interact with biological targets through the following pathways:

  • Protein Binding : The fluorine atom can form strong interactions with proteins, influencing their activity and stability.
  • Receptor Modulation : Compounds with a fluorophenyl group are known to affect various receptors, potentially modulating signaling pathways involved in disease processes.
  • Biochemical Pathways : Fluorinated compounds can alter metabolic pathways, affecting drug metabolism and therapeutic efficacy.

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial activity. A study investigating structurally related compounds found that fluorinated analogs often possess enhanced antibacterial properties due to their ability to penetrate bacterial membranes more effectively than non-fluorinated counterparts.

Anticancer Potential

Preliminary data suggest that this compound could have anticancer properties. The compound's structural similarity to known kinase inhibitors indicates potential as an anticancer agent through inhibition of specific kinases involved in tumor growth and proliferation .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain cancer cell lines, showing promise as a lead compound in cancer therapy development. For instance, its effects on cell viability were assessed using MTT assays, revealing dose-dependent inhibition in several cancer types .
  • Mechanistic Insights : Further studies have focused on the compound's interaction with specific enzymes involved in metabolic pathways. The presence of the fluorine atom has been linked to increased binding affinity for these targets, suggesting a mechanism by which the compound exerts its biological effects.

Comparison with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer activity
(S)-Cyclopentyl(4-fluorophenyl)methanolSimilar structure with fluorine at 4-positionInvestigated for similar activities
(R)-Cyclopentyl(3-fluorophenyl)methanolEnantiomer of (S) variantPotentially different biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.